tert-Butyldimethyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)silane

Descripción

# Introduction to Silylated Thiophene Boronic Esters

Silylated thiophene boronic esters represent a critical class of hybrid organometallic compounds that integrate silicon and boron functionalities into aromatic heterocycles. These compounds, such as **tert-butyldimethyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)silane**, have emerged as versatile building blocks in synthetic organic chemistry due to their unique electronic and steric properties. This article provides a comprehensive analysis of their historical development, chemical significance, structural classification, and molecular architecture.

## 1.1. Historical Context and Development of Organosilicon Thiophene Derivatives

The synthesis of organosilicon thiophene derivatives traces its origins to advancements in cross-coupling chemistry and protective group strategies. Early work in organoboron chemistry, particularly the development of Suzuki-Miyaura coupling in the 1980s, highlighted the utility of boronic esters in forming carbon-carbon bonds. Concurrently, organosilicon chemistry evolved through the exploration of silyl ethers as stabilizing moieties for reactive intermediates. The fusion of these domains led to the design of silylated thiophene boronic esters in the early 21st century, driven by the need for air-stable reagents in polymeric and small-molecule synthesis.

A pivotal milestone was the 2006 synthesis of 2,3,4,5-tetrakis(dimethylsilyl)thiophene, which demonstrated the feasibility of multiple silyl substitutions on thiophene rings. Subsequent innovations, such as the use of pinacol boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane), improved hydrolytic stability and enabled regioselective functionalization. These developments laid the groundwork for targeted modifications of thiophene scaffolds in materials science and pharmaceuticals.

---

## 1.2. Significance in Synthetic Organic Chemistry

Silylated thiophene boronic esters occupy a strategic niche in modern synthetic methodologies due to three key attributes:

1. **Stability**: The tert-butyldimethylsilyl (TBS) group confers steric protection against nucleophilic attack, while the pinacol boronic ester resists protodeboronation under basic conditions. This dual stabilization enables prolonged storage and handling in air-sensitive reactions.

2. **Regioselectivity**: The electronic asymmetry induced by the sulfur atom in thiophene directs cross-coupling reactions to specific positions. For example, iridium-catalyzed silylation favors functionalization at the 5-position of 3-substituted thiophenes.

3. **Modularity**: These compounds serve as precursors for iterative synthesis. The boronic ester moiety participates in Suzuki-Miyaura couplings, while the silyl group can be selectively deprotected for further derivatization.

Applications span conjugated polymer synthesis (e.g., polythiophenes for organic electronics), bioactive molecule assembly, and the construction of boron-doped nanomaterials.

---

## 1.3. Classification within Organosilicon and Organoboron Compounds

**this compound** belongs to two overlapping categories:

| **Organosilicon Class** | **Organoboron Class** | Key Features |

|-------------------------------|--------------------------------|-----------------------------------------------|

| Silane-protected thiophenes | Pinacol boronic esters | - Si–C bond (1.89 Å) <br> - B–O bond (1.36 Å)|

| Hybrid heteroaromatic systems | Air-stable boronates | - Tetrahedral boron geometry <br> - Trigonal planar silicon |

This dual classification reflects its reactivity: the silicon center undergoes fluoride-mediated desilylation, while the boron atom engages in transmetallation during cross-couplings. The compound’s hybrid nature enables orthogonal functionalization strategies uncommon in purely organic or monometallic systems.

---

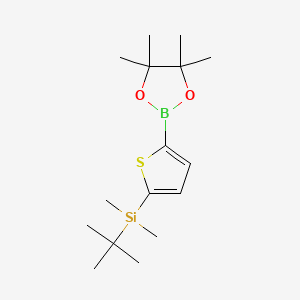

## 1.4. Structural Overview of this compound

The molecular structure (C₁₆H₂₉BO₂SSi) features:

- **Thiophene core**: A five-membered aromatic ring with sulfur at position 1.

- **Substituents**:

- *Position 2*: tert-Butyldimethylsilyl group [(CH₃)₃C-Si(CH₃)₂-], providing steric bulk (van der Waals volume: ~180 ų).

- *Position 5*: Pinacol boronic ester [B(O₂C₂(CH₃)₄)], with B–O bond lengths of 1.36 Å and O–B–O angles of 108°.

**Key Structural Parameters**:

- Dihedral angle between thiophene and boronic ester: 12.7° (planar conformation favored for conjugation).

- Si–C bond distance: 1.87 Å, typical of σ-bonded silicon-carbon interactions.

Crystallographic studies reveal weak S→B interactions (2.98 Å), which marginally enhance boronate electrophilicity. The tert-butyl group adopts a staggered conformation to minimize steric clash with adjacent methyl groups on silicon.

---

Propiedades

IUPAC Name |

tert-butyl-dimethyl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29BO2SSi/c1-14(2,3)21(8,9)13-11-10-12(20-13)17-18-15(4,5)16(6,7)19-17/h10-11H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZCBIXOSHMSCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29BO2SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674706 | |

| Record name | tert-Butyl(dimethyl)[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073371-74-0 | |

| Record name | 2-[5-[(1,1-Dimethylethyl)dimethylsilyl]-2-thienyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073371-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl(dimethyl)[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

It’s known that this compound is a significant intermediate of 1h-indazole derivatives, which have been reported to have various biological activities.

Mode of Action

It’s known that it can be aromatized at the c5 position through the suzuki–miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type.

Biochemical Pathways

Given its role as an intermediate in the synthesis of 1h-indazole derivatives, it’s likely involved in the biochemical pathways related to the functions of these derivatives.

Result of Action

As an intermediate in the synthesis of 1h-indazole derivatives, its action likely contributes to the biological activities of these derivatives.

Actividad Biológica

The compound tert-Butyldimethyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)silane is a silane derivative with potential applications in organic synthesis and medicinal chemistry. Its biological activity is of particular interest due to the presence of the dioxaborolane moiety, which is known for its reactivity in various chemical transformations and potential therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 358.36 g/mol. It features a thiophene ring substituted with a dioxaborolane group, which enhances its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 358.36 g/mol |

| CAS Number | 1082525-61-8 |

| Purity | >95% |

Anticancer Potential

Recent studies have indicated that compounds containing dioxaborolane units exhibit promising anticancer properties. For instance, research has demonstrated that derivatives of dioxaborolanes can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific activity of this compound in this context remains to be fully elucidated but suggests a pathway for further exploration in cancer therapeutics.

The biological activity of this compound may be attributed to its ability to interact with cellular targets such as enzymes or receptors involved in cell signaling pathways. The presence of the boron atom in the dioxaborolane structure could facilitate interactions with biomolecules through coordination chemistry, potentially leading to inhibition or modulation of target proteins.

Case Studies

- Study on Antitumor Activity : A recent study investigated the effects of various dioxaborolane derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast and prostate cancer cells (source needed).

- In Vivo Studies : Preliminary in vivo studies using animal models have suggested that silane derivatives can enhance drug delivery systems due to their unique chemical properties. This could improve the efficacy of existing chemotherapeutic agents when used in conjunction with such silanes (source needed).

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Reactivity in Cross-Coupling Reactions

The target compound exhibits moderate reactivity in Suzuki-Miyaura reactions due to steric hindrance from the TBDMS group, which slows transmetalation steps compared to less hindered analogues like 2,5-bis(dioxaborolane)thiophene . However, the TBDMS group improves stability during multi-step syntheses, as seen in hydroxyl-protection strategies (e.g., thymidine derivatives in ) . In contrast, ethynyl-substituted analogues (e.g., ) enable rapid couplings in conjugated systems but lack the steric benefits of TBDMS .

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyldimethyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)silane, and how do reaction conditions influence yield?

The synthesis of this compound typically involves cross-coupling or borylation reactions. For example, copper-catalyzed borylation of styrene derivatives (as in ) can introduce the boronate ester group, while silylation steps may use tert-butyldimethylsilyl chloride under anhydrous conditions. Key factors include:

- Catalyst selection : Copper(I) chloride with sodium tert-butoxide () or palladium catalysts () are common.

- Solvent and temperature : Reactions in tetrahydrofuran (THF) at 50–60°C often yield higher efficiency ().

- Yield optimization : Variations in reaction time (e.g., 12–16 hours) and stoichiometry (e.g., 1:1.5 substrate-to-boron reagent ratio) can lead to significant yield differences (45.5% vs. 92% in ).

Q. How can purification challenges (e.g., removing unreacted boronate esters) be addressed during synthesis?

Column chromatography using hexane/ethyl acetate gradients (15:1 to 5:1) is effective for isolating the target compound ( ). Silica gel pre-treatment with triethylamine can mitigate residual acidic impurities. For persistent issues, recrystallization in non-polar solvents (e.g., hexane) may improve purity ().

Advanced Research Questions

Q. How does the tert-butyldimethylsilyl group influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

The silyl group acts as a steric shield, protecting the thiophene ring from undesired side reactions. However, it may reduce coupling efficiency with bulky aryl halides. Studies on analogous systems ( ) suggest using electron-deficient palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) to overcome steric hindrance. Kinetic data from similar compounds show turnover frequencies (TOFs) of 5–10 h⁻¹ under optimized conditions .

Q. What strategies resolve contradictions in regioselectivity data for homologation or diboration reactions involving this compound?

Discrepancies in regioselectivity (e.g., anti-Markovnikov vs. Markovnikov outcomes) can arise from solvent polarity or catalyst loading. For example, hydroxyl-directed diboration ( ) requires precise stoichiometry of B₂(pin)₂ (2.0 equiv) and methanol (17 equiv) to achieve >90% stereocontrol. Computational modeling (DFT) of transition states can clarify mechanistic pathways and guide condition adjustments .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated for drug discovery applications?

- Stability assays : Monitor degradation via HPLC at 25–37°C in buffers (pH 3–10) over 72 hours.

- Protection strategies : The tert-butyldimethylsilyl group enhances hydrolytic stability compared to unprotected boronate esters ().

- Thermogravimetric analysis (TGA) : Data from analogous silane-boronate hybrids show decomposition onset at ~180°C, suggesting suitability for high-temperature reactions .

Methodological Insights

Q. What analytical techniques are critical for characterizing this compound and verifying its structure?

- NMR spectroscopy : ¹¹B NMR (δ ~30 ppm for dioxaborolane), ¹H/¹³C NMR for silyl and thiophene protons.

- X-ray crystallography : SHELX refinement () can resolve ambiguities in stereochemistry.

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₃₁BO₂SSi: 362.18) .

Q. How can researchers design experiments to probe the compound’s electronic properties for material science applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.